molecular formula C11H18N4 B11790828 2-Isopropyl-4-(piperazin-1-yl)pyrimidine

2-Isopropyl-4-(piperazin-1-yl)pyrimidine

Cat. No.: B11790828
M. Wt: 206.29 g/mol
InChI Key: TZYJPNYWVRVCLM-UHFFFAOYSA-N
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Description

2-Isopropyl-4-(piperazin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with an isopropyl group at the 2-position and a piperazine ring at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-4-(piperazin-1-yl)pyrimidine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection with PhSH followed by selective intramolecular cyclization yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-4-(piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, often using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

2-Isopropyl-4-(piperazin-1-yl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isopropyl-4-(piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isopropyl-4-(piperazin-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an isopropyl group and a piperazine ring on the pyrimidine core makes it a versatile scaffold for drug development and other applications.

Properties

Molecular Formula

C11H18N4

Molecular Weight

206.29 g/mol

IUPAC Name

4-piperazin-1-yl-2-propan-2-ylpyrimidine

InChI

InChI=1S/C11H18N4/c1-9(2)11-13-4-3-10(14-11)15-7-5-12-6-8-15/h3-4,9,12H,5-8H2,1-2H3

InChI Key

TZYJPNYWVRVCLM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=CC(=N1)N2CCNCC2

Origin of Product

United States

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